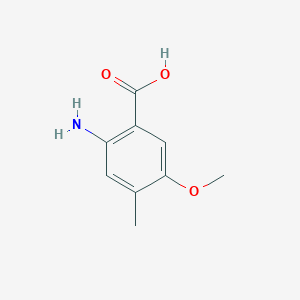

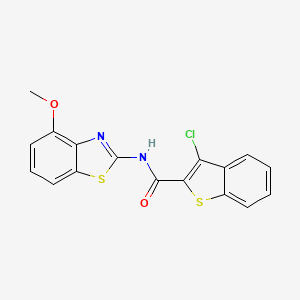

![molecular formula C8H10LiN3O2 B2776858 lithium(1+) ion 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}acetate CAS No. 2219379-76-5](/img/structure/B2776858.png)

lithium(1+) ion 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lithium(1+) ion 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}acetate is a chemical compound with the CAS Number: 2219379-76-5 . It has a molecular weight of 187.13 . The IUPAC name for this compound is lithium 2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetate . The InChI code for this compound is 1S/C8H11N3O2.Li/c12-8(13)5-7-10-9-6-3-1-2-4-11(6)7;/h1-5H2,(H,12,13);/q;+1/p-1 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H11N3O2.Li/c12-8(13)5-7-10-9-6-3-1-2-4-11(6)7;/h1-5H2,(H,12,13);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and formula.The physical form of this compound is a powder . The storage temperature is 4 degrees Celsius .

Applications De Recherche Scientifique

Synthesis and Reactivity

Research has focused on the synthesis and reactivity of triazolopyridine derivatives, where lithiation reactions play a pivotal role. For example, the lithiation of 1,2,3-triazolo[1,5-a]pyridine to give the 7-lithio-derivative has been described, showcasing the utility of lithium derivatives in reacting with electrophiles to form triazolopyridin-7-yl derivatives. This process underlines the significance of lithiation in synthesizing heterocyclic compounds with potential applications in various fields, including material science and pharmaceuticals (Jones & Sliskovic, 1982).

Coordination Chemistry and Fluorescence Properties

Another study presented the hydrothermal synthesis and structural characterization of Pb(II)-containing polymers based on asymmetric lithium salt ligands, demonstrating how lithium coordination chemistry can influence the structural and photoluminescent properties of these materials. This research highlights the relevance of lithium ions in developing materials with specific optical properties, potentially applicable in sensing, lighting, and display technologies (Li et al., 2021).

Ion Pair Binding and Selective Receptors

A study on a triazole-bearing strapped calix[4]pyrrole as a lithium salt selective ion pair receptor illustrated how lithium salts are captured via separated ion pair binding, showcasing the application of lithium coordination in selective ion recognition. This work has implications for the development of selective sensors and extraction processes for lithium ions (Hong et al., 2020).

Ionic Liquids and Electrolytes

Research on ionic liquids and electrolytes has also highlighted the unique solvation and transport properties of lithium ions. For instance, molecular dynamics simulations provided insights into the solvation and transport properties of lithium ions in ionic liquid/lithium salt mixtures, offering valuable information for the design of advanced electrolytes for energy storage devices (Li, Smith, & Bedrov, 2012).

Safety and Hazards

The safety information available indicates that this compound has the following hazard statements: H315, H319, H335 . These codes represent specific hazards associated with the compound. For example, H315 means it causes skin irritation, H319 means it causes serious eye irritation, and H335 means it may cause respiratory irritation . The precautionary statements associated with this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes represent recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous compound .

Propriétés

IUPAC Name |

lithium;2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2.Li/c12-8(13)5-7-10-9-6-3-1-2-4-11(6)7;/h1-5H2,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFZUEQTINATPU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1CCN2C(=NN=C2CC(=O)[O-])C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10LiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

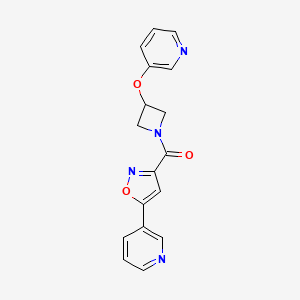

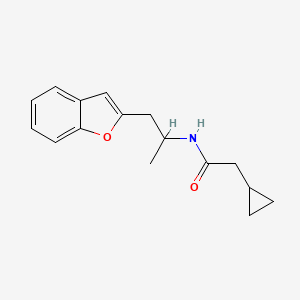

![3-methyl-1-phenyl-N-(prop-2-enylcarbamothioyl)thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2776779.png)

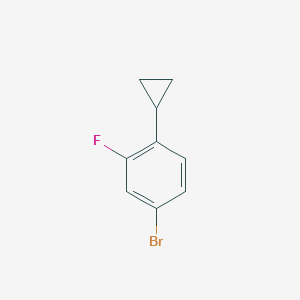

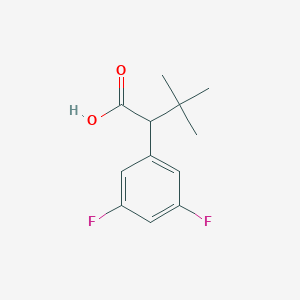

![[2-(3-cyanoanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2776780.png)

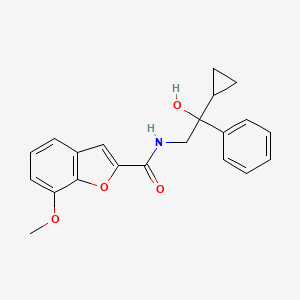

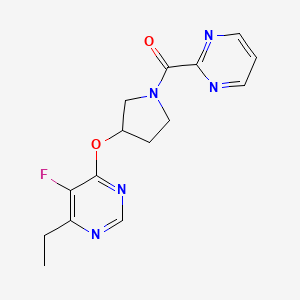

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(2-hydroxyethoxy)ethyl)oxalamide](/img/structure/B2776781.png)

![6-Benzylsulfanyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2776790.png)

![2,4,6-trimethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2776794.png)